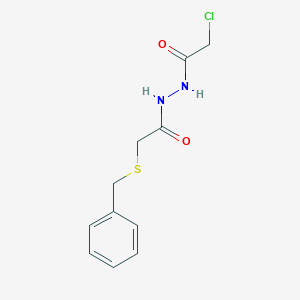
2-(benzylsulfanyl)-N'-(chloroacetyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide is an organic compound that features a benzylsulfanyl group, a chloroacetyl group, and an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide typically involves the reaction of benzyl mercaptan with chloroacetyl chloride to form benzylsulfanyl chloroacetyl intermediate. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biochemical pathways.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide exerts its effects involves interactions with specific molecular targets. For instance, the chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The benzylsulfanyl group may interact with thiol groups in proteins, affecting their function. These interactions can disrupt cellular processes and lead to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-chloroacetyl chloride: Shares the chloroacetyl group but lacks the benzylsulfanyl and acetohydrazide moieties.
4′-(2-Chloroacetyl)acetanilide: Contains a chloroacetyl group but differs in the rest of the structure.
Uniqueness
2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide is unique due to the presence of both benzylsulfanyl and acetohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H13ClN2O2S |
|---|---|
Peso molecular |
272.75 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N'-(2-chloroacetyl)acetohydrazide |
InChI |
InChI=1S/C11H13ClN2O2S/c12-6-10(15)13-14-11(16)8-17-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16) |
Clave InChI |
SAHLQVCHSCAJJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(=O)NNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















